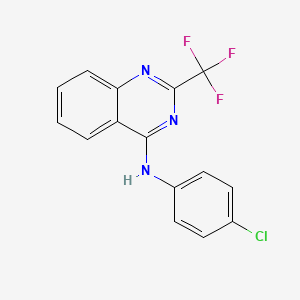

![molecular formula C17H20N4O4S B5569902 (4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains an imidazo[1,2-a]pyridine moiety, which is a bicyclic heterocycle consisting of a pyridine ring fused with an imidazole ring . This moiety is known to exhibit a wide range of pharmacological activities and is used in the design of medicinal chemistry .

Synthesis Analysis

While the specific synthesis of this compound is not available, imidazo[1,2-a]pyridines can be synthesized through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

- Chemical Reactions and Structures: Compounds similar to (4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide have been synthesized and analyzed to understand their chemical structures and reaction mechanisms. For instance, the study by Chimichi et al. (1996) focused on the synthesis and structural elucidation of substituted pyrazolo[1,5-a]pyrimidines using NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

Biological and Pharmacological Activities

Antimicrobial and Anticancer Properties

Derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, demonstrating their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Hassan et al. (2014) studied the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives (Hassan, Hafez, & Osman, 2014).

Antiviral Activities

Al-Adiwish et al. (2013) synthesized new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives from new 5-aminopyrazoles, reporting on their antibacterial activity and cytotoxicity against Vero cells (Al-Adiwish et al., 2013).

Synthetic Techniques

- Advanced Synthesis Techniques: Studies have also focused on advanced techniques for synthesizing similar compounds. Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, highlighting a water-mediated hydroamination and silver-catalyzed aminooxygenation process (Mohan, Rao, & Adimurthy, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(4aR,7aS)-4-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-11-4-3-5-16-18-13(8-21(11)16)17(23)20-7-6-19(12(2)22)14-9-26(24,25)10-15(14)20/h3-5,8,14-15H,6-7,9-10H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYRMQXWWRHSFK-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)C(=O)N3CCN(C4C3CS(=O)(=O)C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC2=NC(=CN12)C(=O)N3CCN([C@H]4[C@@H]3CS(=O)(=O)C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4aR,7aS)-4-(5-methylimidazo[1,2-a]pyridine-2-carbonyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)